2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
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Overview
Description
2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the structure enhances its reactivity and biological properties.
Scientific Research Applications
2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in neurodegenerative disorders.
Biological Studies: It is used in the synthesis of biologically active molecules and natural products.
Pharmaceutical Research: The compound is investigated for its anti-inflammatory and anticancer properties.
Safety and Hazards
Future Directions
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. They have diverse and valuable synthetical, biological, and photophysical properties. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction is performed using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the starting material. The reaction is catalyzed by XPhosPdG2/XPhos in the presence of potassium carbonate as a base and p-methoxyphenylboronic acid in a mixture of ethanol and water under microwave irradiation at 135°C for 40 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted reactions can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.
Common Reagents and Conditions
Reagents: XPhosPdG2/XPhos, potassium carbonate, p-methoxyphenylboronic acid.
Conditions: Microwave irradiation, ethanol-water mixture, 135°C.
Major Products
The major products formed from these reactions include various arylated derivatives of pyrazolo[1,5-a]pyrimidine, which can exhibit different biological activities .
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor in the synthesis of the target compound.
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo derivatives with potential biological activities.
Uniqueness
2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and biological properties. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N4O/c15-10-4-2-1-3-9(10)13(23)20-8-6-19-12-5-11(14(16,17)18)21-22(12)7-8/h1-7H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQRHPBTFOZVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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